2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide hydrochloride (BMS-1166) is a small-molecule inhibitor of the interaction between Programmed cell Death protein 1 (PD-1) and its ligand Programmed Death-Ligand 1 (PD-L1). [, , , ] This interaction is a critical immune checkpoint that regulates T cell activation and is often exploited by tumors to evade immune surveillance. [] BMS-1166 belongs to a class of compounds developed by Bristol-Myers Squibb as potential cancer immunotherapies. [, , , ] In scientific research, BMS-1166 serves as a valuable tool to study the PD-1/PD-L1 pathway and explore the potential of small-molecule immune checkpoint inhibitors for therapeutic applications. [, , , ]
BMS-1166 Hydrochloride is classified as an immunomodulatory agent and falls under the category of PD-1/PD-L1 interaction inhibitors. It was developed as part of a broader effort to create effective therapies for cancer by manipulating immune checkpoint pathways. The compound is referenced in various studies focusing on its synthesis, biological activity, and potential therapeutic applications in oncology .
The synthesis of BMS-1166 Hydrochloride involves several key steps, typically starting with the preparation of intermediate compounds that contain specific functional groups essential for binding to PD-L1. The synthesis process has been optimized to enhance yield and purity, employing techniques such as:
BMS-1166 Hydrochloride has a complex molecular structure characterized by multiple aromatic rings that facilitate its interaction with PD-L1. The compound's molecular formula is C₁₅H₁₄ClN₃O, and its molecular weight is approximately 287.74 g/mol.
The structural analysis reveals:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within BMS-1166, revealing how it fits into the binding pocket of PD-L1 .
BMS-1166 Hydrochloride undergoes specific interactions that are critical for its function as a PD-L1 inhibitor. Key reactions include:
These reactions have been characterized using various biochemical assays that measure binding affinity and inhibition potency.
The mechanism of action of BMS-1166 Hydrochloride primarily involves blocking the PD-L1/PD-1 interaction. When BMS-1166 binds to PD-L1, it induces significant structural changes that prevent PD-L1 from engaging with PD-1 on T-cells. This blockade restores T-cell activity against tumor cells, enhancing anti-tumor immunity.
Key points include:
BMS-1166 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents and affect its bioavailability when administered .
BMS-1166 Hydrochloride has significant applications in cancer research and therapy:
Ongoing clinical trials continue to evaluate its efficacy and safety profile in combination therapies aimed at enhancing anti-tumor responses .
The programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis constitutes a critical immunosuppressive pathway exploited by cancer cells to evade host immune surveillance. PD-1, a transmembrane receptor expressed on activated T cells, binds to PD-L1 (abundantly expressed on tumor cells and antigen-presenting cells), triggering inhibitory signals that suppress T-cell receptor (TCR) signaling cascades [5] [8]. This interaction recruits Src homology 2 domain-containing protein tyrosine phosphatases (SHP-1/SHP-2) to immunoreceptor tyrosine-based switch motifs (ITSMs) in PD-1’s cytoplasmic domain, ultimately inhibiting ZAP70 and PI3K phosphorylation. Consequently, TCR-mediated proliferation, cytokine production, and cytotoxic activity are attenuated, leading to T-cell exhaustion—a dysfunctional state characterized by reduced effector function [1] [5].
In the tumor microenvironment (TME), cancer cells overexpress PD-L1 in response to inflammatory stimuli (e.g., IFN-γ), creating an immunosuppressive niche. Soluble PD-L1 (sPD-L1), detected at elevated levels in cancer patients’ plasma, further suppresses T-cell activation and correlates with poor prognosis [1]. Post-translational modifications regulate PD-L1 stability: Glycosylation at N35, N192, N200, and N219 residues is essential for its interaction with PD-1, while ubiquitination and ER-associated degradation (ERAD) control its turnover [3] [8].
Table 1: Key Molecular Features of PD-1/PD-L1 Pathway
Component | Structural Features | Functional Role in Cancer |
---|---|---|
PD-1 (CD279) | Extracellular IgV domain, ITSM/ITIM motifs | Suppresses TCR signaling via SHP-1/SHP-2 recruitment |
PD-L1 (CD274) | IgV/IgC domains, N-linked glycosylation sites | Binds PD-1 to inhibit T-cell function; overexpressed in tumors |
Soluble PD-L1 | Circulating form (shed/extracellular vesicles) | Systemic T-cell suppression; biomarker for poor prognosis |
Monoclonal antibodies (mAbs) targeting PD-1 (e.g., nivolumab, pembrolizumab) or PD-L1 (e.g., atezolizumab, durvalumab) have revolutionized cancer therapy, achieving durable responses in multiple malignancies [1] [5]. Despite clinical success, mAbs face significant limitations:
These constraints highlight the need for alternative inhibitors that overcome mAb limitations while preserving efficacy.
Small-molecule inhibitors (SMIs) of PD-1/PD-L1 offer distinct pharmacological advantages:
Bristol-Myers Squibb (BMS) pioneered SMIs targeting PD-L1 using a 2-methyl-3-biphenylmethanol scaffold [1] [6]. Among these, BMS-1166 hydrochloride emerged as a lead compound with sub-nanomolar inhibitory potency, positioning it as a promising candidate for oral immunotherapy [1] [4].
Table 2: Advantages of Small-Molecule vs. Antibody-Based PD-1/PD-L1 Inhibitors
Property | Small Molecules (e.g., BMS-1166) | Monoclonal Antibodies (e.g., Nivolumab) |
---|---|---|
Molecular Weight | ~641 Da | ~150 kDa |
Administration Route | Oral (potential) | Intravenous |
Tumor Penetration | High (low molecular size) | Limited (large molecular size) |
Production Cost | Moderate | Very High |
Half-Life | Shorter (enables rapid discontinuation) | Prolonged (weeks) |
Immunogenicity Risk | Low | Moderate to High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7